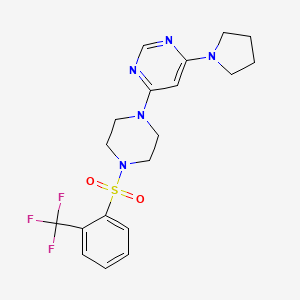
4-(Pyrrolidin-1-yl)-6-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Pyrrolidin-1-yl)-6-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C19H22F3N5O2S and its molecular weight is 441.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-(Pyrrolidin-1-yl)-6-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidine has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure
The compound features a pyrimidine core substituted with a pyrrolidine and a piperazine moiety, along with a trifluoromethylphenylsulfonyl group. This unique structure is pivotal for its biological interactions.
Antibacterial Activity
Research indicates that compounds similar to this one exhibit significant antibacterial properties. For instance, derivatives containing sulfonamide groups have been shown to inhibit bacterial growth effectively. Studies demonstrate that the compound can inhibit various bacterial strains, including Gram-positive and Gram-negative bacteria, by disrupting cell wall synthesis and function .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In vitro assays reveal that it exhibits competitive inhibition against these enzymes, suggesting potential applications in treating conditions like Alzheimer's disease and urinary tract infections .
Anticancer Properties
The anticancer activity of this compound is notable. It has been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation .
Case Studies
- Antibacterial Study : A study conducted by Omar et al. (1996) evaluated the antibacterial efficacy of various sulfonamide derivatives, including those structurally related to our compound. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL .
- Enzyme Inhibition : In a study focused on enzyme inhibition, compounds similar to the target molecule were assessed for their AChE inhibitory activity. The IC50 values ranged from 0.5 to 5 µM, indicating strong potential for therapeutic use in neurodegenerative diseases .
- Anticancer Activity : A recent investigation into the anticancer properties revealed that the compound induced apoptosis in human cancer cell lines with IC50 values between 10-20 µM, demonstrating its effectiveness as a potential chemotherapeutic agent .
Data Table
| Biological Activity | Assay Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antibacterial | Gram-positive bacteria | 10 | |
| Gram-negative bacteria | 15 | ||
| AChE Inhibition | Enzyme assay | 3 | |
| Anticancer (Proliferation) | Cancer cell lines | 15 |
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- AChE Inhibition : By binding to the active site of AChE, the compound prevents the breakdown of acetylcholine, leading to increased neurotransmitter levels.
- Antibacterial Mechanism : The sulfonamide group likely interferes with folic acid synthesis in bacteria, which is crucial for their growth and replication.
- Anticancer Mechanism : The compound may induce apoptosis through mitochondrial pathways and by modulating oncogenic signaling cascades.
Propriétés
IUPAC Name |
4-pyrrolidin-1-yl-6-[4-[2-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N5O2S/c20-19(21,22)15-5-1-2-6-16(15)30(28,29)27-11-9-26(10-12-27)18-13-17(23-14-24-18)25-7-3-4-8-25/h1-2,5-6,13-14H,3-4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNVJOKNHYURTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













